molecular formula C15H17BrN4O B2764776 5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide CAS No. 2097931-33-2

5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide

Cat. No.: B2764776
CAS No.: 2097931-33-2
M. Wt: 349.232
InChI Key: DCHIFQMTVQGOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide (CAS 2097931-33-2) is a synthetic small molecule with a molecular formula of C 15 H 17 BrN 4 O and a molecular weight of 349.23 g/mol . This compound features a hybrid structure incorporating two privileged scaffolds in drug discovery: a pyrazole ring and a pyridine-3-carboxamide moiety. The pyrazole nucleus is a five-membered heterocycle recognized for its extensive therapeutic profile. Pyrazole-containing compounds are frequently explored in pharmaceutical research for their diverse biological activities, which include serving as anticancer and anti-inflammatory agents . The pyridine-3-carboxamide (nicotinamide) structure is another significant pharmacophore. Research on similar pyridine-3-carboxamide derivatives has demonstrated their potential as inhibitors for bacterial enzymes, such as E. coli DNA gyrase B, highlighting their relevance in antibacterial development . The combination of these features makes this compound a valuable chemical scaffold for researchers in medicinal chemistry. It is suited for constructing compound libraries, investigating structure-activity relationships (SAR), and exploring novel mechanisms of action in various disease areas. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-bromo-N-(4-pyrazol-1-ylcyclohexyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O/c16-12-8-11(9-17-10-12)15(21)19-13-2-4-14(5-3-13)20-7-1-6-18-20/h1,6-10,13-14H,2-5H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHIFQMTVQGOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC(=CN=C2)Br)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling reactions: The pyrazole ring is then coupled with a cyclohexyl group and subsequently with a pyridine carboxamide group using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Coupling reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology. Key areas of interest include:

  • Anticancer Properties : Research has indicated that pyrazole derivatives, including 5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide, show promising anticancer activity. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells . The mechanism often involves the inhibition of specific kinases associated with tumor growth.
  • Anti-inflammatory Effects : Pyrazole compounds are known for their anti-inflammatory properties. The derivative has been evaluated for its effects on inflammatory pathways, potentially making it useful in treating conditions like arthritis and other inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound involves multiple steps that typically include:

  • Starting Materials : The synthesis often begins with commercially available pyridine derivatives and pyrazole precursors.
  • Reagents and Conditions : Common reagents include brominating agents for the introduction of the bromine atom and coupling agents to facilitate the formation of the final amide bond .

The characterization of synthesized compounds is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and purity.

Therapeutic Potential

The therapeutic potential of this compound can be categorized into various domains:

Table 1: Therapeutic Applications

ApplicationDescription
AnticancerInhibits cell proliferation in cancer cell lines (e.g., MCF-7, HCT116) through kinase inhibition.
Anti-inflammatoryModulates inflammatory pathways; potential use in arthritis treatment.
AntimicrobialExhibits activity against certain bacterial strains; further studies needed for clinical relevance.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives similar to this compound:

  • Study on Anticancer Activity : A recent investigation reported that a series of pyrazole derivatives showed significant cytotoxicity against human cancer cell lines, with IC50 values indicating strong inhibition of cell growth .
  • Inflammation Models : Experimental models have demonstrated that these compounds can reduce markers of inflammation significantly compared to control groups, suggesting their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the particular biological system being studied.

Comparison with Similar Compounds

Pyrazole-Substituted Cyclohexane Derivatives

The cyclohexyl-pyrazole moiety in the target compound distinguishes it from simpler phenyl-substituted pyrazoles. For example, compounds like 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, Compound 1) feature a dihydro-pyrazole core with aryl substituents. Key differences include:

  • Hydrogen-Bonding: The carboxamide group in the target compound contrasts with the carboximidamide group in analogs, altering hydrogen-bond donor/acceptor capacity .

Halogenated Pyridine Derivatives

The bromine atom at position 5 of the pyridine ring introduces steric and electronic effects. Comparisons to 5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, Compound 10) reveal:

  • Electronic Effects : Bromine’s electron-withdrawing nature may reduce electron density on the pyridine ring, affecting interactions with hydrophobic pockets or π-π stacking .
  • Positional Influence : Substituents at position 5 (vs. para positions in phenyl analogs) could alter binding orientation in target proteins .

Carboxamide vs. Carboximidamide Functionality

The carboxamide group in the target compound differs from carboximidamide derivatives (e.g., , Compound 3):

  • Solubility : Carboxamides generally exhibit higher solubility in aqueous media than carboximidamides due to reduced basicity.
  • Stability : Carboximidamides may undergo hydrolysis more readily under acidic conditions compared to carboxamides .

Biological Activity

5-Bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide (CAS Number: 2097931-33-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and highlighting key findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17BrN4OC_{15}H_{17}BrN_{4}O, with a molecular weight of 349.23 g/mol. The structure incorporates a brominated pyridine ring and a pyrazole moiety, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Antitumor Activity

Recent studies have demonstrated that compounds containing pyrazole and pyridine derivatives exhibit significant antitumor activity. For instance, pyrazole derivatives have been shown to inhibit various cancer cell lines effectively. In particular, this compound has been evaluated for its cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation, as observed in various pyrazole derivatives .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented. Research indicates that compounds similar to this compound can inhibit inflammatory pathways, particularly those involving cyclooxygenase enzymes (COX). This inhibition is critical for developing non-steroidal anti-inflammatory drugs (NSAIDs).

In Vitro Studies

A study focusing on the synthesis and biological evaluation of various pyrazole carboxamides revealed that certain derivatives exhibited notable antifungal and antibacterial properties. The study highlighted the importance of structural variations in enhancing biological activity . The specific case of this compound was not directly tested but falls within the promising category based on structural analogs.

Mechanistic Insights

The mechanism by which this compound exerts its effects involves interaction with key cellular targets such as protein kinases. Pyrazole derivatives have been shown to inhibit kinases involved in cancer progression, including Aurora-A kinase and CDK2 . These interactions suggest that this compound could be developed further as a targeted therapy for specific cancers.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. Key steps include bromination at the pyridine 5-position and coupling the cyclohexyl-pyrazole moiety via carboxamide linkage. Optimization requires precise control of:

  • Temperature : Maintain 60–80°C during amide bond formation to balance reactivity and side-product minimization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Use coupling agents like HATU or EDCI for efficient amidation .
    Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are critical for structural validation of this compound?

  • NMR spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., pyrazole N-H protons at δ 8.2–8.5 ppm, pyridine Br coupling) .
  • X-ray crystallography : Resolves stereochemistry of the cyclohexyl-pyrazole group and confirms spatial orientation of substituents (e.g., dihedral angles between pyridine and pyrazole rings) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+: ~435 Da) and isotopic patterns from bromine .

Q. How can researchers ensure compound purity and stability during storage?

  • HPLC/LC-MS : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
  • Stability studies : Store lyophilized samples at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the carboxamide group .

Advanced Research Questions

Q. What strategies are employed to evaluate the compound’s biological activity and target engagement?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against Gram+/Gram– strains) or anticancer potential using MTT assays (IC50 in cancer cell lines) .
  • Target identification : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm binding to kinases or receptors (e.g., EGFR, VEGFR) .
  • Mechanistic studies : Western blotting to assess downstream signaling (e.g., phosphorylation status of MAPK/ERK pathways) .

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

  • Substituent modification : Replace the bromine with electron-withdrawing groups (e.g., CF3) to enhance target affinity or metabolic stability .
  • Scaffold hopping : Compare pyrazole vs. triazole substituents to evaluate ring size effects on binding pocket accommodation .
  • Pharmacophore mapping : Use molecular overlays (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs .

Q. What computational methods are used to predict binding modes and pharmacokinetic properties?

  • Molecular docking : AutoDock Vina or Glide predicts interactions with ATP-binding pockets (e.g., kinase domains) .
  • ADMET prediction : SwissADME estimates logP (lipophilicity) and CYP450 inhibition risks, guiding lead optimization .
  • MD simulations : GROMACS assesses conformational stability of the ligand-receptor complex over 100-ns trajectories .

Q. How should researchers address contradictory bioactivity data across different studies?

  • Batch variability : Re-test compounds from multiple synthetic batches to rule out impurity effects (e.g., residual solvents) .
  • Assay conditions : Standardize cell lines, serum concentrations, and incubation times to reduce variability .
  • Target redundancy : Perform CRISPR knockdowns to confirm specificity if off-target effects are suspected .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.